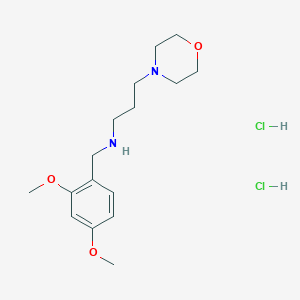
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.
Wirkmechanismus
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. By increasing levels of these neurotransmitters, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can help to increase sexual desire in women with HSDD.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects. It increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. It also decreases levels of serotonin, which can help to reduce inhibitions and increase sexual arousal.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it easier to study without the confounding effects of hormonal fluctuations. It is also relatively safe and well-tolerated, with few serious side effects. However, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is only approved for use in premenopausal women with HSDD, which limits its potential applications in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in men with low sexual desire. Another area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in combination with other drugs or therapies for the treatment of sexual dysfunction. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride.
Synthesemethoden
The synthesis of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 4-morpholin-4-ylbutan-1-amine, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride dihydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. Another study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can improve sexual function and satisfaction in women with HSDD.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18;;/h4-5,12,17H,3,6-11,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAJROUYHRKPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5494733.png)
![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5494745.png)
![1,9-dimethyl-4-(5-phenoxy-2-furoyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5494753.png)
![2-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5494759.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![4-methyl-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5494787.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)